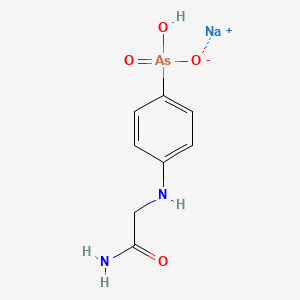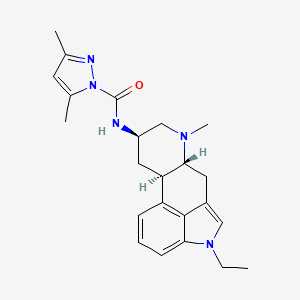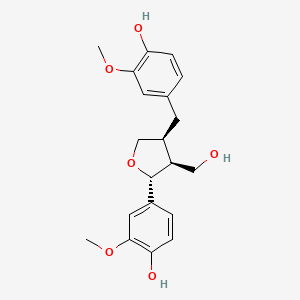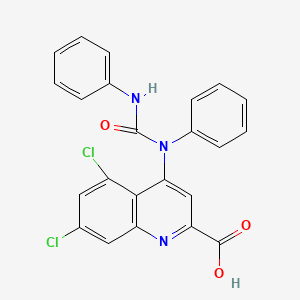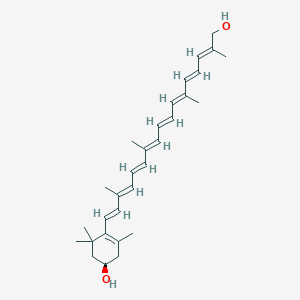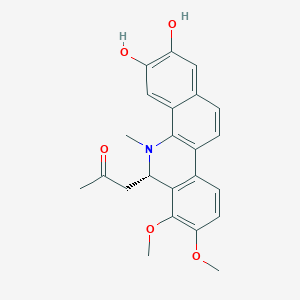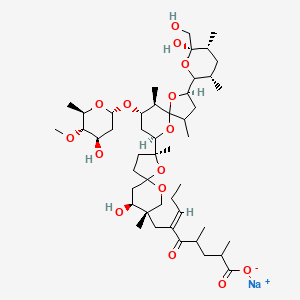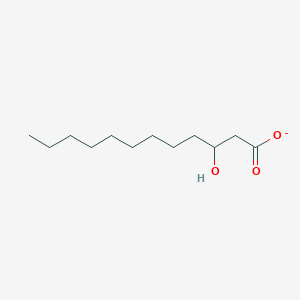
3-Hydroxylaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxylaurate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxylauric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a medium-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a dodecanoate. It is a conjugate base of a 3-hydroxylauric acid.
Aplicaciones Científicas De Investigación
Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), including compounds like poly 3-hydroxybutyrate and its copolymers, have significant applications in tissue engineering. They are used to develop medical devices like sutures, cardiovascular patches, and bone marrow scaffolds. The properties of PHAs, such as biodegradability and mechanical strength, make them suitable for these applications (Chen & Wu, 2005).Biodegradable Polymer Research
Research on poly(3-hydroxybutyrate) (PHB) focuses on its use as a biodegradable polymer. PHB's applications include its use in biomedicine and environmental solutions. Its fundamental structure, property relationships, and biodegradation kinetics make it an important focus in the field of biodegradable materials (Artsis et al., 2010).Biobased Chemical Production
3-Hydroxypropionic acid (3-HP), a related compound, is used in the biological production of valuable chemicals from glucose or glycerol. This compound is a platform chemical with applications in synthesizing novel polymer materials and other derivatives (Kumar et al., 2013).Biodegradation and Environmental Applications
PHAs, which include 3-hydroxypropionate-containing polyesters, are studied for their biodegradation in natural environments. Their degradation involves specific microorganisms, and the influence of abiotic and biotic factors on this degradation is a key area of research (Mergaert et al., 1992).Nerve Cell Differentiation and Regeneration
Research has indicated that scaffolds made from terpolyesters of 3-hydroxyalkanoates, including 3-hydroxybutyrate and 3-hydroxyhexanoate, promote the differentiation of human bone marrow mesenchymal stem cells into nerve cells, suggesting potential applications in nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Propiedades
Nombre del producto |
3-Hydroxylaurate |
|---|---|
Fórmula molecular |
C12H23O3- |
Peso molecular |
215.31 g/mol |
Nombre IUPAC |
3-hydroxydodecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/p-1 |
Clave InChI |
MUCMKTPAZLSKTL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC(CC(=O)[O-])O |
SMILES canónico |
CCCCCCCCCC(CC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



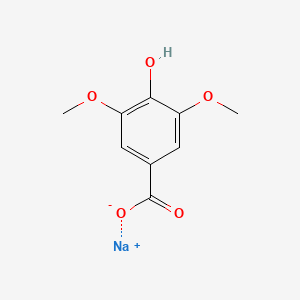

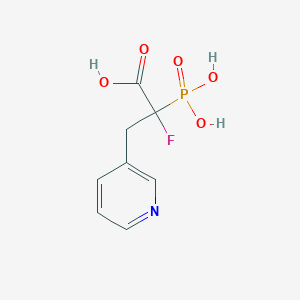
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)


